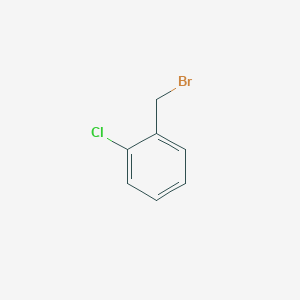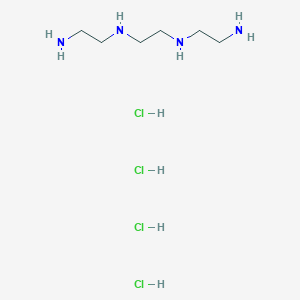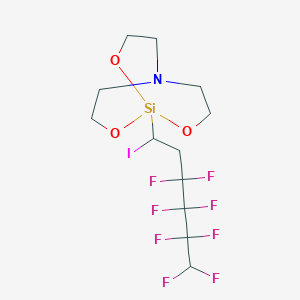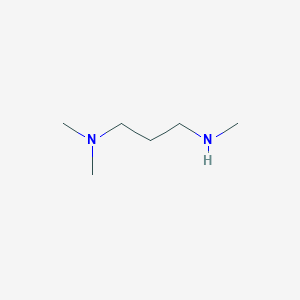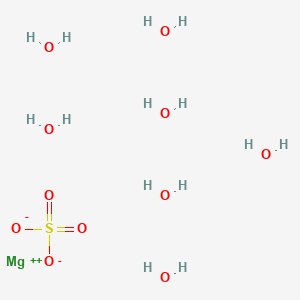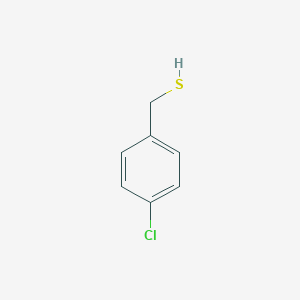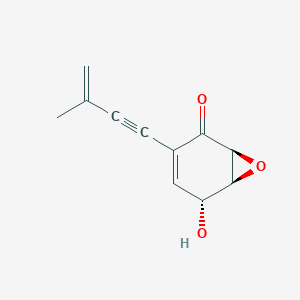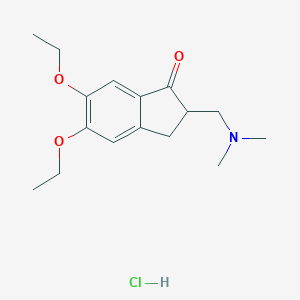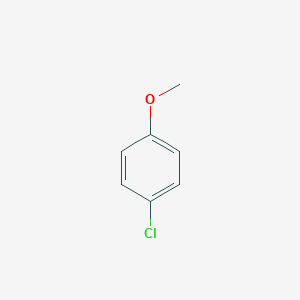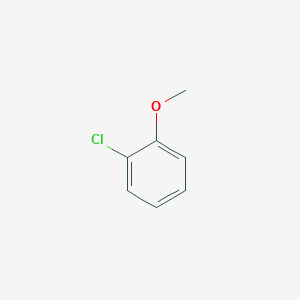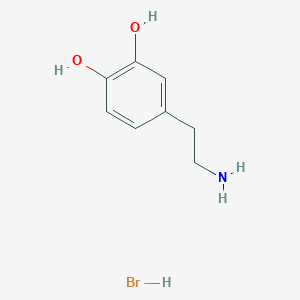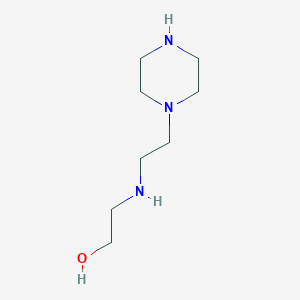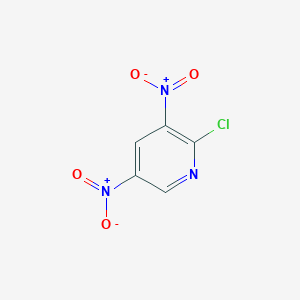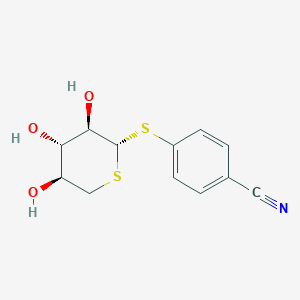
Beciparcil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beciparcil is a synthetic peptide that has been studied for its potential therapeutic applications. It is a member of a class of compounds known as protegrins, which are small cationic peptides with antimicrobial properties. Beciparcil has been shown to have broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. In
Mécanisme D'action
The mechanism of action of Beciparcil is not fully understood, but it is thought to involve disruption of the bacterial cell membrane. Beciparcil has a positive charge, which allows it to bind to negatively charged molecules on the bacterial cell membrane. This binding disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death.
Effets Biochimiques Et Physiologiques
Beciparcil has been shown to have several biochemical and physiological effects. In addition to its antimicrobial, antitumor, and anti-inflammatory activities, Beciparcil has been shown to induce the production of nitric oxide, a molecule involved in immune defense and vasodilation. Beciparcil has also been shown to inhibit the activity of proteases, enzymes involved in the breakdown of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Beciparcil has several advantages for lab experiments. It is a small peptide that can be synthesized using solid-phase peptide synthesis, which allows for easy modification of the peptide sequence. Beciparcil also has broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial peptides on different pathogens. However, there are also limitations to using Beciparcil in lab experiments. It can be difficult to determine the optimal concentration of Beciparcil to use in experiments, and it may have variable activity depending on the pathogen being studied.
Orientations Futures
There are several future directions for research on Beciparcil. One area of interest is the development of Beciparcil analogs with improved antimicrobial activity and selectivity. Another area of interest is the study of Beciparcil in combination with other antimicrobial agents, such as antibiotics, to determine if it has synergistic effects. Finally, there is interest in studying the potential therapeutic applications of Beciparcil in vivo, using animal models of infectious diseases, cancer, and inflammation.
Méthodes De Synthèse
Beciparcil is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during peptide synthesis. After the peptide chain is complete, it is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Beciparcil has been studied for its potential therapeutic applications in several areas, including infectious diseases, cancer, and inflammation. In infectious diseases, Beciparcil has been shown to have broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. In cancer, Beciparcil has been shown to have antitumor activity by inducing apoptosis in cancer cells. In inflammation, Beciparcil has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
130782-54-6 |
|---|---|
Nom du produit |
Beciparcil |
Formule moléculaire |
C12H13NO3S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |
Clé InChI |
LVFZTPIRDLQIGF-KXNHARMFSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |
SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
SMILES canonique |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
Synonymes |
eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



